4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential use in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been shown to bind specifically to the serotonin transporter (SERT) in the brain, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Scientific Research Applications
- Imidazole derivatives, including the compound , have demonstrated antibacterial and antimicrobial properties. Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .
- Imidazole derivatives have been studied for their anti-inflammatory properties. These compounds may modulate inflammatory responses by targeting specific enzymes or receptors. Investigating the anti-inflammatory effects of our compound could provide valuable insights .
- Imidazole-based molecules have shown promise as antiviral agents. Researchers have explored their activity against viruses such as HIV, influenza, and herpes. Our compound could be evaluated for its antiviral potential .
- Imidazole derivatives often possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant capacity of our compound could reveal its therapeutic relevance .
- Some imidazole-containing compounds exhibit hypoglycemic effects. They may influence glucose metabolism or insulin signaling pathways. Research into our compound’s impact on diabetes management could be valuable .
- Imidazole derivatives have been studied for their ulcerogenic potential. Understanding whether our compound affects gastric mucosa could provide insights into its safety profile .
- Imidazole-based compounds have been explored in diverse areas, including antihistaminic agents, antiulcer drugs, and antiprotozoals. Investigating these aspects for our compound could reveal additional applications .
Antibacterial and Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Properties
Antioxidant Activity
Anti-Diabetic Effects
Ulcerogenic Activity
Other Applications
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h3-10,12-13H,1-2,11,14-16H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOMAXNQJUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide |
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